molecular formula C20H15F4N5O B15020679 4-(4-fluorophenyl)-8-methyl-2-{[3-(trifluoromethyl)phenyl]amino}-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

4-(4-fluorophenyl)-8-methyl-2-{[3-(trifluoromethyl)phenyl]amino}-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

Cat. No.: B15020679
M. Wt: 417.4 g/mol
InChI Key: BFRJAOHIJQYMJP-UHFFFAOYSA-N
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Description

4-(4-fluorophenyl)-8-methyl-2-{[3-(trifluoromethyl)phenyl]amino}-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes fluorinated phenyl groups and a pyrimido[1,2-a][1,3,5]triazin-6-one core, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluorophenyl)-8-methyl-2-{[3-(trifluoromethyl)phenyl]amino}-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-fluorophenyl)-8-methyl-2-{[3-(trifluoromethyl)phenyl]amino}-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorinated phenyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents for oxidation, and reducing agents for reduction. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

4-(4-fluorophenyl)-8-methyl-2-{[3-(trifluoromethyl)phenyl]amino}-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the development of advanced materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 4-(4-fluorophenyl)-8-methyl-2-{[3-(trifluoromethyl)phenyl]amino}-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction is facilitated by the compound’s unique structure, which allows it to fit into the active sites of target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-fluorophenyl)-8-methyl-2-{[3-(trifluoromethyl)phenyl]amino}-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one stands out due to its combination of fluorinated phenyl groups and a pyrimido[1,2-a][1,3,5]triazin-6-one core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H15F4N5O

Molecular Weight

417.4 g/mol

IUPAC Name

4-(4-fluorophenyl)-8-methyl-2-[3-(trifluoromethyl)anilino]-1,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one

InChI

InChI=1S/C20H15F4N5O/c1-11-9-16(30)29-17(12-5-7-14(21)8-6-12)27-18(28-19(29)25-11)26-15-4-2-3-13(10-15)20(22,23)24/h2-10,17H,1H3,(H2,25,26,27,28)

InChI Key

BFRJAOHIJQYMJP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N2C(N=C(NC2=N1)NC3=CC=CC(=C3)C(F)(F)F)C4=CC=C(C=C4)F

Origin of Product

United States

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